molecular formula C9H11FO B1530468 (2-Ethyl-6-fluorophenyl)methanol CAS No. 1355089-04-1

(2-Ethyl-6-fluorophenyl)methanol

Cat. No.: B1530468
CAS No.: 1355089-04-1
M. Wt: 154.18 g/mol
InChI Key: OVNADUBHFTZOJZ-UHFFFAOYSA-N
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Description

(2-Ethyl-6-fluorophenyl)methanol is an organic compound that belongs to the class of phenolic alcohols. It is characterized by a phenyl ring substituted with an ethyl group at the second position and a fluorine atom at the sixth position, along with a methanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common synthetic route involves the direct fluorination of (2-ethylphenyl)methanol using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of (2-ethylphenyl)methanol with a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination processes, often using continuous flow reactors to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form this compound derivatives, such as (2-ethyl-6-fluorophenyl)methanone.

  • Reduction: Reduction reactions can convert this compound to its corresponding alkane derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution, while nucleophilic substitution may involve sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation: (2-ethyl-6-fluorophenyl)methanone

  • Reduction: (2-ethyl-6-fluorophenyl)methane

  • Substitution: Various halogenated derivatives

Scientific Research Applications

(2-Ethyl-6-fluorophenyl)methanol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-ethyl-6-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • (2-ethylphenyl)methanol

  • (2-fluorophenyl)methanol

  • (2-methyl-6-fluorophenyl)methanol

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Properties

IUPAC Name

(2-ethyl-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNADUBHFTZOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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